molecular formula C21H21N5O3 B10928925 3-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol

3-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol

Cat. No.: B10928925
M. Wt: 391.4 g/mol
InChI Key: UELPIRRKLQDQNC-UHFFFAOYSA-N
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Description

3-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenol group, a nitrophenyl group, and a pyrazole ring system. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the pyrazole derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Formation of the Phenol Group: The phenol group can be introduced through a hydroxylation reaction, where the nitrophenyl-pyrazole derivative is treated with a hydroxylating agent such as sodium hydroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: A simpler pyrazole derivative with similar structural features.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents.

Uniqueness

3-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

3-[3-(1-ethyl-5-methylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol

InChI

InChI=1S/C21H21N5O3/c1-3-24-14(2)19(13-22-24)21-12-20(15-5-4-6-18(27)11-15)23-25(21)16-7-9-17(10-8-16)26(28)29/h4-11,13,21,27H,3,12H2,1-2H3

InChI Key

UELPIRRKLQDQNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O)C

Origin of Product

United States

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